molecular formula C5H12O2Si B1583800 Trimethylsilyl acetate CAS No. 2754-27-0

Trimethylsilyl acetate

Cat. No. B1583800
CAS RN: 2754-27-0
M. Wt: 132.23 g/mol
InChI Key: QHUNJMXHQHHWQP-UHFFFAOYSA-N
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Description

Trimethylsilyl acetate is a chemical compound with the formula C5H12O2Si . It is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate and to silylate the enolizable aldehydes and ketones .


Synthesis Analysis

A synthesis method of trimethylsilyl acetate involves adding sodium acetate, a solvent, and a phase transfer catalyst to a reaction kettle, and uniformly stirring at 20-30°C. Trimethyl chlorosilane is then added dropwise to the reaction kettle at an addition speed of 1-2g/min, stirring and reacting for 2-4 hours at 10-60°C to obtain liquid to be filtered .


Molecular Structure Analysis

The molecular structure of Trimethylsilyl acetate consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl acetate is used as a reagent in various chemical reactions. For example, it reacts with dilute hydrochloric acid, dilute alkali, anhydrous HCl, anhydrous bromine, and absolute ethanol . It also undergoes condensation with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates .


Physical And Chemical Properties Analysis

Trimethylsilyl acetate has a density of 0.9±0.1 g/cm3, a boiling point of 107.5±0.0 °C at 760 mmHg, and a vapor pressure of 27.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 4.4±0.0 °C .

Mechanism of Action

Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .

Safety and Hazards

Trimethylsilyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Relevant Papers A paper titled “Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS)” discusses a mild and efficient O-acetylation using easily accessible TMSOAc as a novel acetyl reagent and O-trimethylsilylation using HMDS for various alcohols catalyzed by tunable Brønsted acidic ionic liquids (TBAILs) . The paper provides valuable insights into the use of Trimethylsilyl acetate in chemical reactions .

properties

IUPAC Name

trimethylsilyl acetate
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InChI

InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNJMXHQHHWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O2Si
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DSSTOX Substance ID

DTXSID90883723
Record name Silanol, 1,1,1-trimethyl-, 1-acetate
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Molecular Weight

132.23 g/mol
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Product Name

Trimethylsilyl acetate

CAS RN

2754-27-0, 13411-48-8
Record name Trimethylsilyl acetate
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Record name Trimethylsilyl acetate
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Record name Silanol, 1,1,1-trimethyl-, 1-acetate
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Record name Acetoxytrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of trimethylsilyl acetate?

A1: Trimethylsilyl acetate has the molecular formula C5H12O2Si and a molecular weight of 132.22 g/mol. Its structure consists of an acetate group (CH3COO-) bonded to a trimethylsilyl group ( (CH3)3Si-).

Q2: What spectroscopic data is available for characterizing trimethylsilyl acetate?

A2: Researchers often utilize 1H NMR, 13C NMR, and 29Si NMR spectroscopy to analyze TMSOAc. For instance, 1H NMR analysis reveals distinct signals for the trimethylsilyl group and the acetate methyl group. [, , ]

Q3: Is trimethylsilyl acetate thermally stable?

A3: While generally stable, TMSOAc can undergo thermolysis at high temperatures. Studies using ultraviolet photoelectron spectroscopy have shown that it decomposes to a small extent at 800 °C, primarily yielding acetic acid. [] Another study investigated the gas-phase thermolysis using FT-IR. []

Q4: How is trimethylsilyl acetate used in organic synthesis?

A4: TMSOAc serves as a reagent for introducing acetyl or trimethylsilyl groups into molecules. It acts as an alternative to traditional acetylating agents like acetic anhydride. [, ]

Q5: Can you provide an example of trimethylsilyl acetate's use in a specific reaction?

A5: TMSOAc, in conjunction with sulfuryl chloride, facilitates the oxidative chlorination of sulfenyl derivatives to synthesize sulfinyl chlorides. [, ]

Q6: How does trimethylsilyl acetate enable the synthesis of β-keto acids and methyl ketones?

A6: The acylation of TMSOAc provides a synthetic pathway to β-keto acids, which are valuable intermediates in the preparation of ketones. [, ]

Q7: What role does trimethylsilyl acetate play in the preparation of α,β-unsaturated esters?

A7: TMSOAc is a crucial reagent in reactions with lithium enolates of α-trimethylsilyl esters. The reaction with aldehydes or ketones forms a β-oxidosilane intermediate, which readily eliminates to yield the desired α,β-unsaturated esters. [] Additionally, it can be utilized in a two-carbon homologation reaction of aldehydes to achieve this outcome. []

Q8: Are there any stereoselective applications of trimethylsilyl acetate in synthesis?

A8: Yes, TMSOAc plays a role in stereoselective synthesis. For example, the bromomagnesium enolate of trimethylsilyl acetate enables the highly stereoselective preparation of (E)-α,β-unsaturated esters. This reaction proceeds through an isolable β-hydroxy-α-silyl ester intermediate, which undergoes trans elimination in the presence of BF3OEt2 to yield the (E)-isomer. [] In another instance, a titanium tetrachloride (TiCl4) mediated alkenation reaction utilizes a TMSOAc derivative for the (Z)-selective alkenation of aldehydes. []

Q9: Can you elaborate on the use of trimethylsilyl acetate in glycosylation reactions?

A9: TMSOAc plays a role in achieving highly α-selective glycosylation. It has been successfully employed in a one-pot glycosylation procedure starting from glycosyl acetate, utilizing iodotrimethylsilane and phosphine oxide. This method effectively yields the corresponding disaccharides with high α-selectivity. []

Q10: Are there alternative reagents that can be used in place of trimethylsilyl acetate in some reactions?

A10: Yes, depending on the specific reaction, alternatives to TMSOAc might be viable. For example, in the context of silicon activation for nucleophilic additions, tetrabutylammonium salts like Bu4NOAc have shown promise as alternatives to TMSOAc. [, ]

Q11: Does trimethylsilyl acetate exhibit any catalytic properties?

A11: While not a catalyst itself, TMSOAc can be utilized in conjunction with catalysts. For instance, it is used with tunable Brønsted acidic ionic liquids (TBAILs) for O-acetylation and O-trimethylsilylation reactions. []

Q12: Are there any specific material compatibility concerns with trimethylsilyl acetate?

A13: TMSOAc is known to be base-sensitive. Proper storage under cool, dry conditions in tightly closed containers with adequate ventilation is recommended. []

Q13: Have there been any computational studies involving trimethylsilyl acetate?

A14: Yes, computational methods have been employed to study TMSOAc. For example, molecular orbital calculations have been performed to understand the electronic structure and bonding properties of the molecule. []

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